N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Description
This compound is a highly modified nucleoside analogue featuring a complex stereochemistry and functionalization pattern. Its core structure comprises a purine base (6-oxo-1H-purin-2-yl) linked to a 2-methylpropanamide group at the N9 position. The sugar moiety is a substituted oxolane (tetrahydrofuran) ring with:
- A bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group at the 5'-position .
- A hexadecoxy (C16 alkyl ether) chain at the 3'-position, enhancing lipophilicity .
- A hydroxyl group at the 4'-position, critical for downstream functionalization .
This structural configuration is designed for applications in oligonucleotide therapeutics, where the hexadecoxy chain improves cellular uptake, and the DMT group facilitates solid-phase synthesis .
Properties
Molecular Formula |
C51H69N5O8 |
|---|---|
Molecular Weight |
880.1 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C51H69N5O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33-62-45-44(57)42(64-49(45)56-35-52-43-46(56)53-50(55-48(43)59)54-47(58)36(2)3)34-63-51(37-23-20-19-21-24-37,38-25-29-40(60-4)30-26-38)39-27-31-41(61-5)32-28-39/h19-21,23-32,35-36,42,44-45,49,57H,6-18,22,33-34H2,1-5H3,(H2,53,54,55,58,59)/t42-,44-,45-,49-/m1/s1 |
InChI Key |
PJMOFQPOUATKHV-WBGRFHBGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Biological Activity
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant potential in biological applications. This article focuses on its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide. Its molecular formula is C39H37N5O7, and it has a molecular weight of 687.76 g/mol. The structural complexity includes multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C39H37N5O7 |
| Molecular Weight | 687.76 g/mol |
| Purity | 95% |
| CAS Number | 110764-72-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may exhibit anti-inflammatory , neuroprotective , and antioxidant properties. These effects are likely mediated through the modulation of signaling pathways involved in cellular stress responses.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that similar compounds with purine structures showed significant neuroprotective activity in models of acute cerebral ischemia. The compound prolonged survival times in mice subjected to induced ischemic conditions, indicating potential for treating neurodegenerative diseases .
- Anti-inflammatory Activity : In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory disorders .
- Antioxidant Properties : Compounds with similar structural motifs have been evaluated for their antioxidant capabilities, which protect cells from oxidative damage—a key factor in aging and various diseases .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications
Physicochemical Properties
- Purity: Target Compound: Not explicitly reported, but analogous compounds (e.g., Compound 11) achieve >99% purity via LC/MS . Compound 43: 68% purity (HPLC), likely due to residual thiol intermediates .
- Solubility: The 3'-hexadecoxy chain in the target compound reduces aqueous solubility compared to 3'-TBDMS (Compound 22) or 3'-cyanoethoxy (Compound 12) derivatives .
- Stability :
Research Findings
Analytical Data
- LC/MS :
- NMR :
Bioactivity Correlations
While direct bioactivity data for the target compound are unavailable, structurally similar phosphoramidates (e.g., Compound 25) demonstrate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
